2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a fluorophenyl group, and a nitropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Fluorophenyl Group: The benzylated piperazine is reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.
Formation of the Nitropyrimidine Moiety: The final step involves the reaction of the intermediate compound with 5-nitropyrimidine-4,6-diamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons . This binding can modulate the activity of these channels, leading to potential therapeutic effects such as anticonvulsant activity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure with a phenyl group instead of a benzyl group.
2-(4-phenylpiperazin-1-yl)-N4-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O2/c22-16-8-4-5-9-17(16)24-20-18(29(30)31)19(23)25-21(26-20)28-12-10-27(11-13-28)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIGOGBHZRDUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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